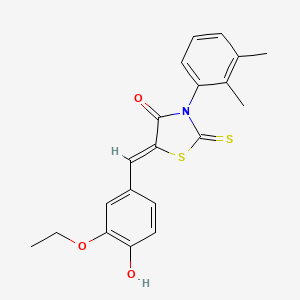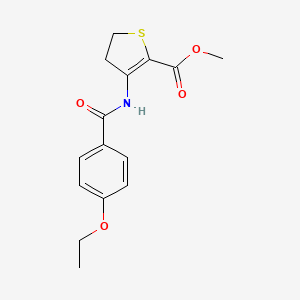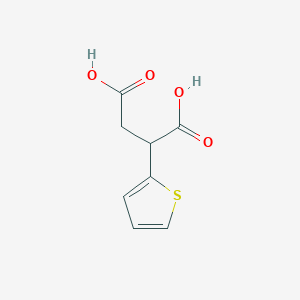
2-Methoxyethyl (chloromethyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl (chloromethyl)(methyl)carbamate is a chemical compound with the molecular formula C6H12ClNO3 and a molecular weight of 181.62 . It is also known as Carbamic acid, N-(chloromethyl)-N-methyl-, 2-methoxyethyl ester . The IUPAC name for this compound is 2-methoxyethyl chloromethyl (methyl)carbamate .
Synthesis Analysis
The synthesis of carbamates, such as this compound, can be achieved through various methods. One approach involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12ClNO3/c1-8(5-7)6(9)11-4-3-10-2/h3-5H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Carbamates, including this compound, can undergo various chemical reactions. For instance, N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols . This simple, versatile, one-pot procedure offers an economical and efficient route to many compounds of interest .Applications De Recherche Scientifique
Chemical Synthesis and Modification
2-Methoxyethyl (chloromethyl)(methyl)carbamate and its derivatives are integral in chemical synthesis, providing pathways to modify or synthesize various organic compounds. In the context of organic synthesis, the mild cleavage of 2-amino-2-deoxy-D-glucoside methoxycarbonyl derivatives into corresponding free amines demonstrates the role of carbamate functionalities in selective deprotection strategies. This process, involving MeSiCl(3) and triethylamine, showcases the utility of methoxycarbonyl groups in orthogonal N-deprotection of carbohydrates, leading to a range of functionalized sugars with yields between 54 to 93% (Yeung et al., 2000).
Catalysis and Green Chemistry
The catalytic methylation of 2-naphthol to 2-methoxynaphthalene using dimethyl carbonate represents a greener alternative to traditional methylation agents. This method emphasizes the significance of carbamates in facilitating environmentally friendly synthetic routes. The utilization of calcined-hydrotalcite supported on hexagonal mesoporous silica as a catalyst underscores the potential for efficient and selective synthesis of industrially relevant intermediates, achieving high conversion and selectivity towards 2-methoxynaphthalene (Yadav & Salunke, 2013).
Agricultural Applications
In agriculture, carbamate derivatives like carbendazim and tebuconazole are extensively used for the prevention and control of fungal diseases. The development of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of these fungicides offers innovative solutions for enhancing agricultural productivity. These carrier systems not only modify the release profiles of the active compounds but also reduce environmental and human toxicity, representing a significant advancement in the delivery of agricultural chemicals (Campos et al., 2015).
Mécanisme D'action
While the specific mechanism of action for 2-Methoxyethyl (chloromethyl)(methyl)carbamate is not mentioned in the search results, carbamates in general are known to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This can damage the nervous system of organisms, disturb human endocrine function, and affect human health .
Propriétés
IUPAC Name |
2-methoxyethyl N-(chloromethyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3/c1-8(5-7)6(9)11-4-3-10-2/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWZVFPOEHHRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCl)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]prop-2-en-1-one](/img/structure/B2822389.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2822390.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2822391.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-bromofuran-2-carboxamide](/img/structure/B2822392.png)

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline](/img/structure/B2822398.png)

![2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B2822400.png)
![2-(2-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2822402.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2822406.png)


![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2822410.png)
